In-depth Technical Guide: Synthesis and Discovery of Tubulin Polymerization-IN-14
In-depth Technical Guide: Synthesis and Discovery of Tubulin Polymerization-IN-14
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin Polymerization-IN-14, also identified as Compound 20a, is a potent small molecule inhibitor of tubulin polymerization. This document provides a comprehensive technical overview of its synthesis, discovery, and mechanism of action. It is designed to serve as a detailed resource for researchers in oncology, medicinal chemistry, and drug development. The guide outlines the synthetic pathway, presents key quantitative data in a structured format, details the experimental protocols for its biological evaluation, and illustrates the associated cellular signaling pathways and experimental workflows.
Discovery and Mechanism of Action
Tubulin Polymerization-IN-14 was identified through a focused drug discovery program aimed at developing novel anti-cancer agents that target microtubule dynamics. It is a potent inhibitor of tubulin polymerization with an IC50 of 3.15 μM.[1] The compound binds to the colchicine (B1669291) binding site on β-tubulin, thereby preventing the formation of microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis in cancer cells.[1] Furthermore, Tubulin Polymerization-IN-14 has demonstrated significant anti-vascular and in vivo anti-tumor activities.[1]
Quantitative Biological Data
The biological activity of Tubulin Polymerization-IN-14 has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (μM) | Binding Site | Reference |
| Tubulin Polymerization-IN-14 | 3.15 | Colchicine | [1] |
Table 2: Anti-proliferative Activity (IC50 in μM)
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 0.010 ± 0.001 | [1] |
| HepG2 | Hepatocellular Carcinoma | 0.019 ± 0.002 | [1] |
| HCT-8 | Ileocecal Adenocarcinoma | 0.021 ± 0.003 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 0.020 ± 0.001 | [1] |
| HFL-1 | Normal Human Lung Fibroblast | 0.118 ± 0.007 | [1] |
Table 3: Cell Cycle Arrest in K562 Cells (48h treatment)
| Concentration (nM) | % Cells in G2/M Phase | Reference |
| 5 | 9.40 | [1] |
| 10 | 11.54 | [1] |
| 20 | 15.28 | [1] |
Table 4: Induction of Apoptosis in K562 Cells (48h treatment)
| Concentration (nM) | % Apoptotic Cells (Early + Late) | Reference |
| Control | 3.25 | [1] |
| 5 | 10.46 | [1] |
| 10 | 48.55 | [1] |
| 20 | 62.26 | [1] |
Table 5: In Vivo Antitumor Activity (H22 Allograft Mouse Model)
| Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Reference |
| 30 | 68.7 | [1] |
Synthesis of Tubulin Polymerization-IN-14
The synthesis of Tubulin Polymerization-IN-14 (Compound 20a) is based on the research published by Shuai W, et al. in the European Journal of Medicinal Chemistry (2020). The key steps are outlined below.
Synthetic Scheme
Caption: Synthetic pathway for Tubulin Polymerization-IN-14.
Experimental Protocol (General Outline)
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Step 1: Synthesis of 4-Chloro-N-methylpyridin-2-amine (Intermediate A) To a solution of 2-amino-4-chloropyridine in an appropriate solvent such as dimethylformamide (DMF), a base like sodium hydride (NaH) is added. The mixture is stirred at room temperature, followed by the addition of methyl iodide. The reaction is monitored by thin-layer chromatography (TLC) until completion. The product is then isolated and purified using standard techniques like column chromatography.
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Step 2: Synthesis of the vinyl boronic ester or stannane (B1208499) derivative of protected vanillin (Intermediate B) The phenolic hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde (vanillin) is first protected using a suitable protecting group. The protected vanillin then undergoes a reaction, such as a Wittig reaction, to introduce the vinyl group. This is followed by conversion to a boronic ester or stannane for subsequent coupling reactions.
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Step 3: Coupling Reaction and Deprotection Intermediate A and Intermediate B are coupled using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. The resulting protected final product is then subjected to a deprotection step to remove the protecting group from the phenolic hydroxyl, yielding Tubulin Polymerization-IN-14. The final compound is purified by column chromatography or recrystallization.
Experimental Protocols for Biological Assays
In Vitro Tubulin Polymerization Assay
This assay measures the effect of the compound on the polymerization of purified tubulin in a cell-free system.
Caption: Workflow for the in vitro tubulin polymerization assay.
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Protocol:
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A solution of purified tubulin (e.g., from bovine brain) is prepared in a polymerization buffer (e.g., G-PEM buffer containing GTP).
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The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells of a 96-well plate at various concentrations.
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The tubulin solution is added to the wells to initiate polymerization.
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The plate is incubated at 37°C, and the change in absorbance at 340 nm is measured over time using a plate reader.
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The rate and extent of polymerization are calculated from the absorbance curves.
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The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
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Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
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Protocol:
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Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
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The cells are treated with various concentrations of Tubulin Polymerization-IN-14 for a specified period (e.g., 72 hours).
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MTT reagent is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
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The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
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The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.
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Cell Cycle Analysis
This assay quantifies the distribution of cells in different phases of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
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Protocol:
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K562 cells are treated with different concentrations of the compound for 48 hours.
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The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
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The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
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The DNA content of the cells is analyzed using a flow cytometer.
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The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
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Apoptosis Assay (Annexin V/PI Staining)
This assay detects and quantifies apoptotic cells.
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Protocol:
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K562 cells are treated with the compound for 48 hours.
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The cells are harvested and washed with PBS.
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The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
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The stained cells are analyzed by flow cytometry.
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The percentages of live, early apoptotic, late apoptotic, and necrotic cells are quantified based on their fluorescence.
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Signaling Pathway
The primary mechanism of action of Tubulin Polymerization-IN-14 involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of Tubulin Polymerization-IN-14.
Conclusion
Tubulin Polymerization-IN-14 is a promising anti-cancer agent with a well-defined mechanism of action. Its potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis, combined with its significant in vivo efficacy, makes it a valuable lead compound for further drug development. This technical guide provides a comprehensive resource for researchers interested in the synthesis, biological evaluation, and mechanism of this compound.
